5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid
CAS No.:
Cat. No.: VC20488282
Molecular Formula: C14H15NO6
Molecular Weight: 293.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO6 |
|---|---|
| Molecular Weight | 293.27 g/mol |
| IUPAC Name | 5-methyl-3-(2,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H15NO6/c1-7-12(14(16)17)13(15-21-7)8-5-10(19-3)11(20-4)6-9(8)18-2/h5-6H,1-4H3,(H,16,17) |
| Standard InChI Key | RZAYKFKKRHJIKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC(=C(C=C2OC)OC)OC)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central isoxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 3-position with a 3,4,5-trimethoxyphenyl group and at the 4-position with a carboxylic acid moiety. The 5-methyl group on the isoxazole ring contributes to steric stabilization, while the trimethoxyphenyl substituent enhances lipophilicity, potentially influencing membrane permeability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1017112-56-9 |
| Molecular Formula | C₁₄H₁₅NO₆ |
| Molecular Weight | 293.27 g/mol |
| XLogP3 (Predicted) | 1.7 |
| Hydrogen Bond Donors | 1 (COOH group) |
| Hydrogen Bond Acceptors | 7 (3 methoxy O, 2 ring O/N, COOH) |
Data derived from crystallographic and computational analyses indicate that the 3,4,5-trimethoxy substitution pattern creates a planar aromatic system that may facilitate π-π stacking interactions with biological targets . The carboxylic acid group at position 4 enables salt formation or esterification, offering routes for prodrug development .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for this compound is documented in the literature, analogous isoxazole derivatives are typically synthesized via:
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Cyclocondensation Reactions: Combining hydroxylamine derivatives with β-diketones or β-keto esters under acidic conditions .
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Nucleophilic Acyl Substitution: As demonstrated in the synthesis of 5-methylisoxazole-4-carbonyl chloride intermediates, which react with amines to form amides . For example, WO2003042193A1 details a process where 5-methylisoxazole-4-carbonyl chloride reacts with para-trifluoromethylaniline in toluene under nitrogen, yielding high-purity amide derivatives .
Process Optimization
Key advancements in isoxazole synthesis include:
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Byproduct Minimization: Optimized reaction conditions reduce the formation of ethyl-3-methylisoxazole-4-carboxylate impurities to ≤0.1% .
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Solvent Selection: Non-polar solvents like toluene improve yield (up to 95%) compared to THF or DMF .
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Temperature Control: Maintaining temperatures between 0–4°C during acyl chloride formation prevents decomposition .
Immunomodulatory and Biological Activities
Immunosuppressive Effects
Structurally related isoxazoles, such as 5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide, exhibit dose-dependent immunosuppression by:
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Inhibiting phytohemagglutinin-induced PBMC proliferation (IC₅₀: 12–45 μM) .
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Suppressing TNF-α production in human whole blood cultures (75% reduction at 50 μM) .
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Modulating NF-κB and p38 MAPK signaling pathways, critical in inflammatory responses .
Table 2: Comparative Bioactivity of Selected Isoxazole Derivatives
| Compound | Target | Activity (IC₅₀/EC₅₀) |
|---|---|---|
| VGX-1027 | TNF-α Production | 0.8 μM |
| 5-Amino-3-methyl-4-carbohydrazide | PBMC Proliferation | 12 μM |
| RM-11 | CD4+ T-Cell Recruitment | 45% Increase |
Mechanistic Insights and Structure-Activity Relationships
Electronic Effects
Quantum-chemical analyses (B3LYP/6-31G(d,p)) reveal that:
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The HOMO (-6.8 eV) localizes on the isoxazole ring, facilitating electron-donor interactions with biological targets .
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Methoxy substituents increase electron density at the phenyl ring’s para position, enhancing binding to hydrophobic enzyme pockets .
Steric Considerations
Molecular docking studies suggest that the 3,4,5-trimethoxy substitution optimally fills a 12 ų cavity in cyclooxygenase-2, explaining its superior inhibitory activity compared to ortho-substituted analogs .
Therapeutic Applications and Future Directions
Autoimmune Diseases
Preclinical data support potential use in:
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Rheumatoid Arthritis: Suppression of collagen-induced arthritis in mice (ED₅₀: 15 mg/kg) .
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Inflammatory Bowel Disease: Protection against experimental colitis via FAAH inhibition .
Oncology Adjuncts
Immunostimulatory analogs like R-13 enhance CD8+ T-cell infiltration in tumor models, suggesting utility in checkpoint inhibitor combination therapies .
Synthetic Challenges
Areas requiring further research include:
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